molecular formula C11H11N3S B2639038 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole CAS No. 2320179-41-5

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole

Cat. No.: B2639038
CAS No.: 2320179-41-5
M. Wt: 217.29
InChI Key: JWUQGMMNUDTCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that features an isoindoline moiety fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole typically involves the condensation of an aromatic primary amine with a thiadiazole derivative. One common method includes the reaction of 2-aminobenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation pathways, thereby exhibiting anticancer properties. The compound can also interact with microbial cell membranes, leading to disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals.

    3-Methyl-1,2,4-thiadiazole: A simpler thiadiazole derivative with applications in organic synthesis.

    5-Acetamido-1,1,3,3-tetramethylisoindolin-2-yloxyl: Used as an EPR label in biochemical studies.

Uniqueness

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole is unique due to its combined isoindoline and thiadiazole moieties, which confer distinct chemical properties and a broad range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest .

Properties

IUPAC Name

5-(1,3-dihydroisoindol-2-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-12-11(15-13-8)14-6-9-4-2-3-5-10(9)7-14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUQGMMNUDTCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.